2-Chloro-5-methylthiazole-4-carbohydrazide
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Overview
Description
2-Chloro-5-methylthiazole-4-carbohydrazide is an organic compound with the molecular formula C5H6ClN3OS. It belongs to the thiazole family, which is characterized by a five-membered ring containing both sulfur and nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-methylthiazole-4-carbohydrazide typically involves the reaction of 2-chloro-5-methylthiazole-4-carboxylic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to higher purity and reduced production costs .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-methylthiazole-4-carbohydrazide undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or primary amines in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nucleophilic substitution: Formation of substituted thiazole derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amine derivatives.
Scientific Research Applications
2-Chloro-5-methylthiazole-4-carbohydrazide has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds with potential antimicrobial, antifungal, and anticancer activities.
Biological Studies: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Industrial Applications: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-5-methylthiazole-4-carbohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to inhibition or activation of biochemical pathways. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-methylthiazole-4-carboxylic acid: A precursor in the synthesis of 2-Chloro-5-methylthiazole-4-carbohydrazide.
5-Methylthiazole-4-carbohydrazide: Lacks the chlorine atom, leading to different reactivity and applications.
2-Chloro-4-methylthiazole: Similar structure but lacks the carbohydrazide group.
Uniqueness
This compound is unique due to the presence of both the chlorine atom and the carbohydrazide group. This combination imparts specific reactivity and potential biological activities that are not observed in similar compounds. Its ability to undergo various chemical reactions and its applications in medicinal chemistry and industrial processes make it a valuable compound for research and development .
Properties
Molecular Formula |
C5H6ClN3OS |
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Molecular Weight |
191.64 g/mol |
IUPAC Name |
2-chloro-5-methyl-1,3-thiazole-4-carbohydrazide |
InChI |
InChI=1S/C5H6ClN3OS/c1-2-3(4(10)9-7)8-5(6)11-2/h7H2,1H3,(H,9,10) |
InChI Key |
WYCXFPNAJRBGDI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(S1)Cl)C(=O)NN |
Origin of Product |
United States |
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